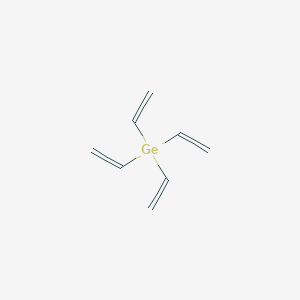
Tetraethenylgermane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraethenylgermane is typically synthesized through the reaction of germanium tetrachloride with vinylmagnesium chloride. The reaction is carried out in tetrahydrofuran (THF) as a solvent. The process involves the following steps:
- Preparation of vinylmagnesium chloride by bubbling vinyl chloride through a suspension of magnesium powder in THF.
- Reaction of the freshly prepared vinylmagnesium chloride solution with germanium tetrachloride in THF, yielding a mixture of vinylchlorogermanes.
- Further treatment of this mixture with additional vinylmagnesium chloride to obtain tetravinylgermane .
Industrial Production Methods: The industrial production of tetravinylgermane follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and controlled reaction environments ensures the production of tetravinylgermane suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Tetraethenylgermane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form germanium dioxide and other oxidation products.
Substitution: The vinyl groups in tetravinylgermane can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution: Reagents such as halogens and organolithium compounds are used for substitution reactions.
Addition: Halogens like bromine and chlorine are used in addition reactions.
Major Products Formed:
Oxidation: Germanium dioxide.
Substitution: Various substituted germanium compounds.
Addition: Tetrabromo- and tetrachlorogermane.
Scientific Research Applications
Tetraethenylgermane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: this compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of tetravinylgermane and its derivatives.
Mechanism of Action
The mechanism of action of tetravinylgermane involves its interaction with various molecular targets and pathways. The vinyl groups attached to the germanium atom can participate in chemical reactions, leading to the formation of new compounds. These reactions can affect biological systems by interacting with proteins, enzymes, and other biomolecules. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Hexavinyldigermane: Contains six vinyl groups attached to two germanium atoms.
Octavinyltrigermane: Contains eight vinyl groups attached to three germanium atoms.
Comparison: Tetraethenylgermane is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Compared to hexavinyldigermane and octavinyltrigermane, tetravinylgermane has a simpler structure, making it easier to study and manipulate in chemical reactions. Its unique properties make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
1185-61-1 |
|---|---|
Molecular Formula |
C8H12Ge |
Molecular Weight |
180.81 g/mol |
IUPAC Name |
tetrakis(ethenyl)germane |
InChI |
InChI=1S/C8H12Ge/c1-5-9(6-2,7-3)8-4/h5-8H,1-4H2 |
InChI Key |
BBPYPXKLPMGHGP-UHFFFAOYSA-N |
SMILES |
C=C[Ge](C=C)(C=C)C=C |
Canonical SMILES |
C=C[Ge](C=C)(C=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















